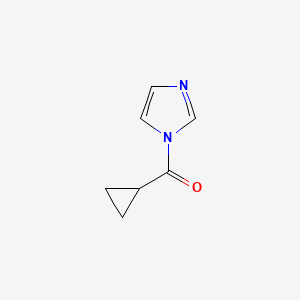

1-cyclopropanecarbonyl-1H-imidazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H8N2O |

|---|---|

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

cyclopropyl(imidazol-1-yl)methanone |

InChI |

InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2 |

Clé InChI |

AQCAJEDKFMTYOJ-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)N2C=CN=C2 |

SMILES canonique |

C1CC1C(=O)N2C=CN=C2 |

Origine du produit |

United States |

Mechanistic Investigations of 1 Cyclopropanecarbonyl 1h Imidazole Reactivity and Selectivity

Role as an Acyl Transfer Agent

1-Cyclopropanecarbonyl-1H-imidazole, as a member of the N-acylimidazole family, serves as a proficient acyl transfer agent. kyoto-u.ac.jpnih.gov These compounds are recognized as unique electrophiles with moderate reactivity, making them valuable in organic synthesis, particularly for acylation reactions under mild conditions. kyoto-u.ac.jpnih.govresearchgate.net The reactivity of N-acylimidazoles, including the title compound, can be attributed to their structure as reactive heterocyclic amides, which are significantly more susceptible to nucleophilic attack compared to typical amides. nih.gov

Detailed Mechanisms of Amide Bond Formation

The formation of an amide bond using this compound proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the acylimidazole. This step is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the imidazole (B134444) ring, being a good leaving group, is eliminated, and a proton transfer from the nitrogen of the original amine to the imidazole anion leads to the formation of the amide and the regeneration of imidazole.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Leaving Group Departure: The imidazole moiety is a good leaving group due to the stability of the resulting imidazole anion, which is resonance-stabilized. The collapse of the tetrahedral intermediate results in the expulsion of the imidazole anion.

Proton Transfer: A proton is transferred from the positively charged nitrogen of the newly formed amide to the imidazole anion, yielding the final amide product and regenerating the neutral imidazole molecule.

This mechanism is analogous to amide formation using other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), where the carboxylic acid is first activated to a reactive intermediate. youtube.comyoutube.com In the case of this compound, the compound is already in its activated form.

Esterification Pathways and Kinetics

Similar to amide bond formation, this compound can be employed in esterification reactions. The pathway involves the nucleophilic attack of an alcohol on the carbonyl carbon. The kinetics of this reaction are influenced by factors such as the steric hindrance of both the N-acylimidazole and the alcohol, as well as the reaction conditions. researchgate.net

The general mechanism for esterification is as follows:

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acylimidazole.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Expulsion: The imidazole ring is expelled.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to the imidazole anion to give the ester and regenerate imidazole.

Studies on the hydrolysis of N-acylimidazoles, which follows a similar mechanistic path with water as the nucleophile, have shown that branching at the α-carbon of the acyl group can lead to small increases in reaction rates, while branching at the β-carbon results in decreased rates. researchgate.net The kinetics are also pH-dependent, with catalysis observed by both acids and bases. acs.orgacs.org For instance, the hydrolysis of N-acyl-4(5)-nitroimidazoles is significantly faster than that of unsubstituted N-acylimidazoles and is pH-independent over a certain range, suggesting that the ease of nucleophilic attack is more critical than the protonation of the leaving group. researchgate.net

Nucleophilic Activation and Leaving Group Efficacy of the Imidazole Ring

The imidazole ring plays a dual role in the reactivity of this compound. Firstly, the imidazole group activates the acyl group towards nucleophilic attack. Unlike stable amides, N-acylimidazoles are more reactive due to the electronic properties of the imidazole ring. nih.gov The lone pair on the N-3 nitrogen of the imidazole ring is not significantly delocalized into the carbonyl group, which maintains the electrophilicity of the carbonyl carbon.

Secondly, the imidazole moiety is an excellent leaving group. Upon nucleophilic attack and formation of the tetrahedral intermediate, the imidazole anion that departs is stabilized by resonance. The pKa of the conjugate acid of imidazole is approximately 7, making it a significantly better leaving group than the hydroxide (B78521) or alkoxide ions that would be displaced from a carboxylic acid or ester, respectively. The efficacy of imidazole as a leaving group can be further enhanced by protonation under acidic conditions, forming an imidazolium (B1220033) ion, which is an even better leaving group. acs.orgresearchgate.net This is a key principle in many acylation reactions catalyzed by imidazole. nih.gov

Stereochemical Control and Regioselectivity in Reactions Involving the Cyclopropanecarbonyl Group

Reactions involving the cyclopropanecarbonyl group of this compound are expected to proceed with retention of the cyclopropane (B1198618) ring's stereochemistry, as the reaction occurs at the carbonyl carbon and does not directly involve the chiral centers of the cyclopropane ring itself. lumenlearning.com The cyclopropane ring is generally stable under the mild conditions used for acyl transfer reactions.

However, the regioselectivity of reactions with unsymmetrical nucleophiles would be dictated by the electronic and steric properties of the nucleophile and the substrate. In the context of cyclopropanation reactions, stereochemical control is often directed by existing functional groups on the substrate molecule that can coordinate with the reagent. unl.ptyoutube.com While this compound is an acylating agent and not a cyclopropanating agent, the principles of stereocontrol in related systems suggest that the approach of the nucleophile can be influenced by the steric bulk of the cyclopropyl (B3062369) group.

Cyclopropanation reactions themselves are known to be stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com This principle underscores the general stability of the cyclopropane ring's configuration during many synthetic transformations.

Stability and Hydrolytic Decomposition Mechanisms of the N-Acyl Imidazole Bond

The N-acyl imidazole bond in this compound exhibits moderate stability. kyoto-u.ac.jpnih.gov These compounds are more reactive towards hydrolysis than typical amides. nih.gov The stability is influenced by steric and electronic factors. Sterically hindered N-acyl imidazoles, for instance, show greater stability towards nucleophiles. nih.gov

The hydrolytic decomposition of N-acylimidazoles can proceed through several mechanisms depending on the pH of the solution.

Neutral Hydrolysis: In neutral water, a water molecule acts as the nucleophile, attacking the carbonyl carbon. This reaction can be slow but is generally faster than the hydrolysis of simple amides. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole nitrogen can be protonated, which makes the imidazole ring a much better leaving group and accelerates the rate of hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a strong nucleophile, attacks the carbonyl carbon, leading to rapid hydrolysis. researchgate.net

The table below summarizes the relative stability of some N-acylimidazoles under specific acidic and basic conditions, as determined by proton NMR.

| Compound | Conditions | Degradation | Reference |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 3% TFA in chloroform, 4 days | Unaffected | researchgate.net |

| N-(2,6-Dimethoxybenzoyl)imidazole | 3% TFA in chloroform, 4 days | Unaffected | researchgate.net |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 2% DBU in DMF, 2 days | Unaffected | researchgate.net |

| N-(2,6-Dimethoxybenzoyl)imidazole | 2% DBU in DMF, 2 days | Unaffected | researchgate.net |

| N-(2,4,6-Trimethylbenzoyl)imidazole | Ammonolysis, 48 hours | 64% | researchgate.net |

| N-(2,6-Dimethoxybenzoyl)imidazole | Ammonolysis, <1 hour | Rapidly cleaved | researchgate.net |

TFA: Trifluoroacetic acid, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF: N,N-Dimethylformamide

Reaction Scope and Functional Group Tolerance Studies

This compound is expected to be a versatile reagent for the acylation of a wide range of nucleophiles, including amines and alcohols. The moderate reactivity of N-acylimidazoles often allows for good functional group tolerance. kyoto-u.ac.jpnih.gov Reactions can typically be carried out under mild, neutral conditions, which helps to avoid side reactions with sensitive functional groups.

Studies on related systems, such as those used in ruthenium-catalyzed hydrogenations, have demonstrated tolerance for functional groups like alkenes, dienes, and alkynes under specific conditions. nih.gov Similarly, molybdenum- and tungsten-catalyzed metathesis reactions tolerate amines, amides, nitriles, and enol ethers. ximo-inc.com While these are different reaction types, they highlight the general principle that careful selection of reagents and conditions can allow for reactions to proceed in the presence of various functionalities.

The functional group tolerance of reactions involving this compound would be expected to be broad, accommodating groups that are not highly nucleophilic or basic under the reaction conditions. However, strongly basic or nucleophilic groups within the substrate could compete with the intended nucleophile. The table below provides a hypothetical overview of the expected compatibility of this compound with various functional groups.

| Functional Group | Expected Tolerance | Notes |

| Alkenes, Alkynes | High | Generally unreactive towards acylimidazoles under standard conditions. |

| Ethers, Thioethers | High | Generally stable. |

| Esters, Amides | High | Less reactive than the acylimidazole, so should be tolerated. |

| Ketones, Aldehydes | Moderate | Potential for enolate formation under basic conditions, but generally tolerated under neutral conditions. |

| Halides (Alkyl, Aryl) | High | Generally unreactive. |

| Nitriles | High | Generally unreactive. |

| Nitro groups | High | Generally unreactive. |

| Free Carboxylic Acids | Low | Will be deprotonated by imidazole and may react. |

| Free Alcohols, Amines | Low | These are the intended nucleophiles and will react. |

Advanced Spectroscopic and Structural Characterization in Research of 1 Cyclopropanecarbonyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-cyclopropanecarbonyl-1H-imidazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm the connectivity of all atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the cyclopropyl (B3062369) group.

The three protons on the imidazole ring would likely appear as separate signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the aromatic and electron-withdrawing nature of the ring. The proton at the C2 position is expected to be the most deshielded.

The protons of the cyclopropyl group would be observed in the upfield region. The single proton on the carbon attached to the carbonyl group (methine proton) would likely appear as a multiplet. The remaining four protons on the other two carbons of the cyclopropyl ring would also produce complex multiplets due to geminal and vicinal coupling.

Expected ¹H NMR Data (Theoretical)

| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Imidazole H (C2) | ~8.0 - 8.5 | Singlet (s) |

| Imidazole H (C4/C5) | ~7.0 - 7.8 | Doublet (d) or Singlet (s) |

| Imidazole H (C4/C5) | ~7.0 - 7.8 | Doublet (d) or Singlet (s) |

| Cyclopropyl CH | Upfield region | Multiplet (m) |

Note: The above table is a theoretical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. For this compound, a total of seven distinct carbon signals are expected.

The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the imidazole ring would resonate in the aromatic region, generally between 115 and 140 ppm. The carbons of the cyclopropyl group would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data (Theoretical)

| Carbon | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Carbonyl) | ~160 - 180 |

| Imidazole C2 | ~135 - 140 |

| Imidazole C4 | ~125 - 135 |

| Imidazole C5 | ~115 - 125 |

| Cyclopropyl CH | Upfield region |

Note: The above table is a theoretical representation and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the cyclopropyl ring and potentially long-range couplings within the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons (like the carbonyl carbon) and for confirming the attachment of the cyclopropanecarbonyl group to the nitrogen atom of the imidazole ring. For example, correlations between the imidazole protons and the carbonyl carbon would be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be prominent, typically appearing in the region of 1680-1720 cm⁻¹. The C-N stretching vibrations of the imidazole ring would likely be observed in the 1250-1350 cm⁻¹ region. The C=C and C=N stretching vibrations within the imidazole ring would appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic cyclopropyl group would be seen around 3000-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Expected FTIR Data (Theoretical)

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C-H stretch (Imidazole) | ~3000 - 3150 |

| C-H stretch (Cyclopropyl) | ~2850 - 3000 |

| C=O stretch (Amide) | ~1680 - 1720 |

| C=N, C=C stretch (Imidazole) | ~1400 - 1600 |

Note: The above table is a theoretical representation and actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the carbonyl group would also be visible in the Raman spectrum, non-polar bonds often produce stronger signals. The symmetric stretching vibrations of the cyclopropyl ring and the aromatic imidazole ring would be expected to be Raman active. The detailed Raman spectrum would aid in a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. With a known molecular formula of C₇H₈N₂O for this compound, its theoretical monoisotopic mass can be calculated with high precision. HRMS analysis is crucial for confirming this elemental composition, distinguishing it from other potential isomers or isobaric interferences.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The measured accurate mass is then compared to the theoretical mass calculated from the presumed elemental formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Adduct | Molecular Formula | Theoretical m/z | Expected HRMS Measurement (ppm error) |

| [M+H]⁺ | [C₇H₉N₂O]⁺ | 137.07094 | < 5 ppm |

| [M+Na]⁺ | [C₇H₈N₂ONa]⁺ | 159.05288 | < 5 ppm |

Note: The expected HRMS measurement is a standard acceptable deviation in parts per million (ppm) for confirmation of elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for their transfer into the gas phase as intact protonated molecules ([M+H]⁺) with minimal fragmentation. The resulting mass spectrum is typically simple, showing a prominent peak corresponding to the protonated molecule.

While ESI is a soft ionization method, fragmentation can be induced by increasing the cone voltage in the ion source (in-source collision-induced dissociation) or by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pattern provides valuable structural information. For this compound, the primary fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation within the cyclopropyl and imidazole rings.

Table 2: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment m/z |

| 137.07 | [C₄H₅O]⁺ | Cyclopropanecarbonyl cation | 69.03 |

| 137.07 | [C₃H₅N₂]⁺ | Imidazolium (B1220033) ion | 69.05 |

| 137.07 | [C₃H₃]⁺ | Cyclopropenyl cation | 39.02 |

| 69.03 | [C₂H₅]⁺ | Ethyl cation | 29.04 |

Note: The proposed fragmentation is based on general principles of mass spectrometry and the known fragmentation patterns of similar acylated imidazoles and ketones.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential technique for separating the components of a mixture, making it invaluable for assessing the purity of a synthesized compound and for its isolation.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. labcompare.com This hyphenated technique is ideal for determining the purity of this compound and for identifying any impurities.

A suitable LC method would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid to improve peak shape and ionization efficiency. wiley.com The retention time of the main peak corresponding to this compound would be established, and the presence of other peaks would indicate impurities. The mass spectrometer would then provide the molecular weight of these impurities, aiding in their identification.

Table 3: Hypothetical LC/MS Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Detected m/z ([M+H]⁺) | Proposed Identity | Purity (%) |

| 1 | 2.5 | 69.05 | Imidazole (starting material) | 1.2 |

| 2 | 4.8 | 137.07 | This compound | 98.5 |

| 3 | 5.3 | 154.08 | Unknown impurity | 0.3 |

Note: This table represents a hypothetical analysis to illustrate the utility of LC/MS in purity assessment.

For obtaining a highly pure sample of this compound for further studies, preparative high-performance liquid chromatography (HPLC) is the method of choice. researchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

The analytical LC method developed for purity assessment can be scaled up for preparative purposes. The goal is to achieve good separation between the target compound and any impurities, allowing for the collection of a fraction containing only the pure this compound. The collected fractions are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed.

Table 4: General Parameters for Preparative HPLC of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, larger internal diameter (e.g., >10 mm) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Flow Rate | Scaled up from analytical method (e.g., 10-50 mL/min) |

| Detection | UV (at a wavelength where the compound absorbs) and/or MS |

| Fraction Collection | Triggered by time, UV signal, or mass signal |

Computational and Theoretical Studies of 1 Cyclopropanecarbonyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and bonding of molecules. For 1-cyclopropanecarbonyl-1H-imidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would provide fundamental insights into its molecular properties.

Geometric Parameters: The calculations would yield an optimized molecular geometry. A key feature of N-acylimidazoles is the potential for non-planarity of the amide bond due to steric hindrance and electronic effects. nih.gov The torsional angle (τ) between the imidazole (B134444) ring and the carbonyl group is a critical parameter. In sterically hindered N-acyl imidazoles, this angle can be significantly twisted, approaching 90 degrees, which reduces the typical amide resonance and increases the reactivity of the carbonyl group. nih.gov The cyclopropyl (B3062369) group's position would influence this torsion.

Electronic Properties: DFT allows for the calculation of atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis), which would reveal the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atoms. researchgate.netresearchgate.net The carbonyl carbon in N-acylimidazoles is known to be highly electrophilic, making them effective acyl transfer agents. kyoto-u.ac.jpnih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively, and the HOMO-LUMO gap would provide an estimate of the molecule's kinetic stability. researchgate.net

Table 1: Illustrative Predicted Geometric and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value/Observation | Significance |

| Bond Lengths (Å) | ||

| C=O | ~1.71 - 1.72 | Longer than typical ketones, indicating high reactivity. nih.gov |

| N-C(O) | ~1.40 - 1.45 | Can be elongated in twisted conformations. nih.gov |

| Angles & Dihedrals (°) | ||

| N-C(O)-C(cyclopropyl) | ~118 - 122 | Standard trigonal planar geometry expected. |

| Imidazole-Carbonyl Torsion (τ) | ~40 - 60 | Significant twisting expected, affecting reactivity. |

| Electronic Data | ||

| HOMO-LUMO Gap (eV) | ~4 - 5 | Indicates moderate kinetic stability. |

| Mulliken Charge on C=O | +0.4 to +0.6 | Confirms high electrophilicity of the carbonyl carbon. |

Note: The values in this table are illustrative examples based on data for structurally similar N-acylimidazoles and are not from a specific calculation on this compound.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for elucidating the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surfaces for its characteristic reactions.

Acyl Transfer Reactions: As an N-acylimidazole, its primary reaction pathway would be nucleophilic acyl substitution, where the cyclopropanecarbonyl group is transferred to a nucleophile. Computational modeling can determine the transition state structures and activation energies for reactions with various nucleophiles (e.g., water, alcohols, amines). This would quantify its reactivity as an acylating agent, a role for which N-acylimidazoles are well-known in chemical biology. kyoto-u.ac.jpresearchgate.net

Cyclopropyl Ring-Opening: The presence of the cyclopropyl ketone moiety introduces the possibility of ring-opening reactions, which can be catalyzed by acids, bases, or transition metals. rsc.orgnih.govresearchgate.net DFT studies can model these complex multi-step pathways, identifying key intermediates and transition states. For instance, a phosphine-catalyzed ring-opening could proceed through nucleophilic attack, intramolecular Michael addition, proton transfer, and a Wittig-type reaction. rsc.org Calculating the energy barriers for each step would predict the most favorable reaction conditions and products.

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules.

Conformational Analysis: The molecule's flexibility is primarily centered around the single bond connecting the carbonyl carbon to the imidazole nitrogen. A detailed conformational analysis, performed using either DFT or high-level ab initio methods, would map the rotational energy barrier around this N-C(O) bond. Studies on sterically hindered N-acyl imidazoles have shown that such rotational barriers can be significant, potentially allowing for the isolation of atropisomers at low temperatures. nih.gov

Molecular Mechanics Simulations: For larger-scale simulations, such as studying the molecule's behavior in a solvent or within a biological binding site, a molecular mechanics (MM) force field would be developed. MM simulations can predict the molecule's dynamic behavior, including its preferred conformations and interactions with its environment over time.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.gov The predicted ¹³C chemical shift for the carbonyl carbon would be particularly informative; values for highly twisted N-acyl imidazoles are found in the range of typical aliphatic ketones, reflecting the reduced amide character. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can also be computed. The C=O stretching frequency is a key diagnostic peak. For highly twisted N-acyl imidazoles, this frequency is shifted to higher wavenumbers (e.g., ~1713-1714 cm⁻¹) compared to planar amides, again indicating a more ketone-like character. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Key Feature | Predicted Value (Illustrative) | Interpretation |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 170 ppm | Reflects a twisted amide bond with reduced resonance. nih.gov |

| ¹H NMR | Imidazole Protons | 7.0 - 8.5 ppm | Distinct signals for H2, H4, and H5 protons. |

| IR | Carbonyl Stretch (ν_C=O) | 1710 - 1720 cm⁻¹ | High frequency indicates a reactive, ketone-like carbonyl. nih.gov |

Note: These are hypothetical values for illustrative purposes, based on published data for related compounds.

In Silico Approaches to Molecular Design and Virtual Screening

The unique combination of a reactive acyl donor and a rigid three-membered ring makes this compound an interesting scaffold for drug discovery and chemical biology.

Molecular Design: The molecule itself can be considered a "warhead" for covalent inhibitors. By attaching it to a larger molecule designed to bind to a specific protein target, the cyclopropanecarbonyl group could be delivered to a nearby nucleophilic amino acid residue (like serine, cysteine, or lysine), forming a covalent bond. Computational docking could be used to design such targeted covalent inhibitors.

Virtual Screening: The imidazole scaffold is a common feature in many biologically active compounds and is often used in virtual screening to identify new drug leads. nih.govresearchgate.netnih.gov The this compound structure could be used as a query in ligand-based virtual screening to find other molecules with similar shapes and chemical features. nih.gov Alternatively, in structure-based virtual screening, it could be docked into the active sites of enzymes to predict potential binding affinity and identify new protein targets. nih.gov Its relatively small size and reactive nature make it an attractive fragment for use in fragment-based drug discovery campaigns.

Academic Research Applications and Synthetic Utility of 1 Cyclopropanecarbonyl 1h Imidazole

Applications as an Acylating Agent in the Synthesis of Organic Compounds

N-acylimidazoles are recognized as highly effective acylating agents, useful for preparing esters, amides, and other carboxylic acid derivatives. google.comgoogle.com The reactivity of the N-acyl bond makes them superior to many other activating agents, as the imidazole (B134444) leaving group is a stable molecule. The synthesis of 1-cyclopropanecarbonyl-1H-imidazole can be achieved by reacting cyclopropanecarbonyl chloride with imidazole in a suitable solvent like dry acetonitrile (B52724).

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound serves as an excellent reagent for this purpose. As an activated form of cyclopropanecarboxylic acid, it readily reacts with primary and secondary amines to form cyclopropanecarboxamides. The reaction proceeds under mild conditions, and the imidazole by-product is easily removed, simplifying purification. This method is particularly advantageous when dealing with complex or sensitive substrates where harsh conditions or aggressive coupling reagents could lead to side reactions or racemization. While specific industrial-scale syntheses of cyclopropanecarboxamide (B1202528) have utilized methods like the high-pressure amidation of esters or the use of cyclopropane (B1198618) carbonyl chloride with ammonia, chemicalbook.comgoogle.com the use of N-acylimidazoles provides a milder and often more chemoselective laboratory alternative.

Analogous to amide bond formation, this compound is an effective agent for the esterification of alcohols and thiols. The reaction involves the nucleophilic attack of the alcohol or thiol on the activated carbonyl carbon, leading to the formation of the corresponding ester or thioester and imidazole. This transformation is highly efficient and avoids the need for strong acids or bases that are often required in traditional Fischer esterification. Related N-acylimidazole reagents, such as allyl 1H-imidazole-1-carboxylates, have been successfully used for the O-acylation of ketone enolates to form enol carbonates, highlighting the broad utility of this class of compounds in forming ester linkages. sigmaaldrich.comnih.govnih.gov The principles governing these reactions are directly applicable to this compound for the synthesis of cyclopropane-containing esters.

Role as a Catalyst and Activator in Diverse Chemical Transformations

The primary role of this compound in chemical transformations is that of an acyl group activator and transfer agent, rather than a catalyst in the traditional sense. By forming the N-acylimidazole, the cyclopropanecarbonyl group is "activated," rendering its carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This activation is key to its function in acylation reactions. nih.gov

Research into the hydrolysis of this compound and its substituted derivatives (N-cyclopropanecarbonyl-4-methylimidazole and N-cyclopropanecarbonyl-4-nitroimidazole) provides insight into its reactivity. These studies demonstrate how the electronic properties of the imidazole leaving group influence the reaction rate, confirming that the compound behaves as a classic activated carboxylic acid derivative. The reaction is subject to catalysis by general acids and bases, and the rate-determining step can change depending on the pH, which is characteristic of reactions involving activated carbonyl species.

Development of Novel Heterocyclic Scaffolds and Chemical Probes

The imidazole ring and its derivatives are fundamental building blocks in medicinal chemistry and materials science. nih.gov this compound contributes to the development of novel molecular structures both by being a modifiable scaffold itself and by serving as a reagent to introduce the valuable cyclopropane motif.

This compound is, by definition, a functionalized imidazole derivative. Its synthesis and subsequent reactions are central to creating more complex imidazole-based structures. For instance, studies on its hydrolysis kinetics have involved the synthesis of derivatives such as N-cyclopropanecarbonyl-4-methylimidazole and N-cyclopropanecarbonyl-4-nitroimidazole. These compounds are themselves functionalized imidazole derivatives where the electronic nature of the ring is tuned by substituents. This demonstrates the capacity to generate a library of related reagents with differing reactivities for use in fine-chemical synthesis. Furthermore, the imidazole ring can be a target for further synthetic transformations after the cyclopropanecarbonyl group has been transferred to a substrate.

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its rigid, three-dimensional nature can enforce a specific conformation on a molecule, improving its binding affinity and selectivity for a biological target. Furthermore, it can enhance metabolic stability and other pharmacokinetic properties. This compound is an ideal reagent for introducing the cyclopropanecarbonyl group, which is a key component of several advanced drug candidates, including inhibitors of c-Jun N-terminal kinase (JNK) and Poly(ADP-ribose) polymerase (PARP).

JNK Inhibitors: JNKs are stress-activated protein kinases implicated in various diseases, including neurodegenerative disorders and cancer. sigmaaldrich.com The development of selective JNK inhibitors is a major therapeutic goal. Research has led to the design of potent inhibitors that incorporate a cyclopropanecarbonyl group. For example, a novel series of JNK3 inhibitors based on a 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole scaffold was developed, where the cyclopropanecarbonyl moiety was crucial for achieving high potency.

| Compound Example | Structure | Target | IC₅₀ (nM) |

| (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | A complex heterocyclic molecule featuring a cyclopropanecarboxamide group attached to a pyrrolidine (B122466) ring. | JNK3 | 2.69 |

PARP Inhibitors: PARP inhibitors are a class of targeted cancer therapies effective against tumors with deficiencies in DNA repair, particularly those with BRCA mutations. google.com Several potent PARP inhibitors feature a cyclopropanecarbonyl group, which often binds in the nicotinamide-binding pocket of the enzyme. The synthesis of these inhibitors involves creating a stable amide linkage between the cyclopropane ring and a larger heterocyclic scaffold, a transformation for which this compound is a suitable reagent.

| Compound Example | Structure | Target | IC₅₀ (nM) |

| Olaparib | A phthalazinone derivative with a cyclopropanecarbonylpiperazine moiety. | PARP-1 | 2.77 |

| T26 | A novel, highly selective PARP1 inhibitor. | PARP-1 | 0.2 |

| Compound 6b | A 2-phenyl-benzimidazole-4-carboxamide derivative. | PARP-1 | 8.65 |

Chemoenzymatic Synthesis and Biocatalytic Applications

Tool for Biopolymer (e.g., RNA) Functionalization and Chemical Biology ResearchNo literature was found to support the use of this compound as a tool for the functionalization of biopolymers like RNA or in broader chemical biology research.

Table of Compounds Mentioned

Since no relevant research was found, a table of compounds as requested in the prompt cannot be generated.

Future Research Directions and Emerging Trends for 1 Cyclopropanecarbonyl 1h Imidazole

Exploration of Unconventional Reactivity Patterns

The inherent ring strain and unique electronic properties of the cyclopropyl (B3062369) group, coupled with the reactive nature of the acylimidazole, suggest that 1-cyclopropanecarbonyl-1H-imidazole could exhibit unconventional reactivity. The cyclopropyl group, with its high C-H bond dissociation energy, can influence the metabolic stability of molecules by being less susceptible to oxidative metabolism. hyphadiscovery.com However, when attached to functionalities like amines, cyclopropyl groups can lead to reactive intermediates through ring-opening mechanisms. hyphadiscovery.com This suggests that the reactivity of the cyclopropane (B1198618) ring in this compound could be triggered under specific conditions, leading to novel chemical transformations.

Future research could focus on exploiting the cyclopropyl group as a masked reactive handle. For instance, transition-metal-catalyzed ring-opening reactions could transform the cyclopropyl ketone into a more functionalized linear chain, providing access to a diverse range of molecular scaffolds. The polarization of the C1–C2 bond in cyclopropanes bearing an electron-accepting group, such as the carbonyl in this case, enhances their reactivity towards nucleophiles, directing the attack to the substituted C2 position. nih.gov This inherent reactivity could be harnessed for the development of novel tandem reactions or cycloadditions. Investigations into the behavior of this compound under photochemical or electrochemical conditions could also unveil unprecedented reaction pathways, leveraging the unique electronic nature of both the cyclopropane and imidazole (B134444) rings. acs.orgrsc.org

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The development of asymmetric methodologies for the synthesis of chiral molecules containing the this compound framework is a promising research avenue. While direct asymmetric synthesis of this specific molecule is not yet extensively documented, related research provides a strong foundation. For instance, the asymmetric cyclopropanation of α,β-unsaturated 2-acyl imidazoles has been successfully achieved with high enantioselectivity using chiral rhodium catalysts. acs.org A notable example demonstrated the use of a chiral-at-metal Rh(III) complex for the asymmetric Michael addition-initiated ring-closure of vinyl sulfoxonium ylides with a cyclopropyl-substituted α,β-unsaturated 2-acyl imidazole, affording the product in high yield and enantioselectivity. acs.org

Future efforts could adapt these and other asymmetric catalytic systems, such as those employing chiral cobalt complexes, for the direct enantioselective synthesis of this compound or its derivatives. nih.gov Furthermore, enzymatic approaches, which have shown promise in the stereoselective synthesis of cyclopropyl ketones, could be explored. nih.gov The development of robust and scalable asymmetric syntheses will be crucial for accessing enantiopure building blocks for various applications.

Integration into Continuous-Flow Synthesis Protocols

Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. almacgroup.comyoutube.comnih.gov The integration of the synthesis of this compound into continuous-flow protocols represents a key area for future development. The synthesis of imidazole fragments and cyclopropane-containing compounds has already been successfully demonstrated in flow environments. researchgate.netresearchgate.netrsc.org

For instance, multi-step continuous-flow systems have been developed for the synthesis of complex imidazole derivatives, showcasing the potential for telescoped reactions without the need for isolating intermediates. nih.gov Similarly, the two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones highlights the feasibility of constructing the cyclopropane ring in a flow setup. rsc.org Future research could focus on designing a continuous-flow process for the synthesis of this compound, potentially starting from readily available precursors. This could involve the in-situ generation of reactive intermediates and their immediate use in subsequent reaction steps, a strategy well-suited for flow chemistry. nih.gov

Advanced Computational-Experimental Collaborative Studies for Design and Discovery

The synergy between computational and experimental chemistry is a powerful tool for accelerating chemical discovery. For this compound, density functional theory (DFT) calculations can provide deep insights into its electronic structure, reactivity, and the mechanisms of its potential transformations. nih.gov While specific DFT studies on this exact molecule are limited, computational analyses of related acylimidazoles and cyclophanes incorporating imidazole units have been reported. acs.orgnih.gov

Future collaborative studies could employ DFT to:

Predict Reactivity: Calculate molecular electrostatic potentials and frontier molecular orbital energies to identify the most reactive sites for nucleophilic or electrophilic attack. nih.gov

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the stereoselectivity and regioselectivity of potential reactions. For example, DFT calculations have been used to explain the role of additives in stabilizing transition states in palladium-catalyzed reactions of 2-acylimidazoles. acs.org

Design Novel Catalysts: Computationally screen chiral catalysts for the asymmetric synthesis of this compound derivatives, predicting their efficiency and selectivity.

These computational predictions would then guide experimental work, leading to a more rational and efficient exploration of the chemistry of this compound. The use of graph neural networks to predict DFT-level descriptors is also an emerging area that could be applied to rapidly screen potential substrates and reaction conditions. rsc.org

Expanding Applications in Novel Chemical Technologies and Method Development

The unique structural features of this compound make it a promising building block for the development of novel chemical technologies and synthetic methodologies. The acylimidazole group is a well-established activated carbonyl species, capable of participating in a wide range of transformations, including acyl substitutions and cross-coupling reactions. The cyclopropyl group can act as a rigid scaffold or a precursor to more complex structures upon ring-opening.

Potential future applications include:

Novel Reagents for Organic Synthesis: this compound could serve as a versatile reagent for introducing the cyclopropanecarbonyl moiety into various molecules.

Development of New Catalytic Reactions: The imidazole nitrogen could act as a directing group in C-H activation reactions, enabling functionalization at otherwise unreactive positions.

Synthesis of Biologically Active Molecules: The cyclopropane ring is a common motif in many pharmaceuticals due to its ability to impart conformational rigidity and improve metabolic stability. hyphadiscovery.com The imidazole ring is also a key component of many biologically active compounds. nih.gov Therefore, this compound could be a valuable precursor for the synthesis of novel drug candidates.

Materials Science: The rigid structure and potential for polymerization or incorporation into larger frameworks could lead to applications in materials science, for example, in the development of novel polymers or functional materials.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the standard protocols for synthesizing 1-cyclopropanecarbonyl-1H-imidazole derivatives, and how is purity ensured?

Methodological Answer: Synthesis typically involves coupling cyclopropanecarbonyl chloride with 1H-imidazole under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. For example, derivatives are synthesized via nucleophilic acyl substitution, followed by purification using flash chromatography (eluent: ethyl acetate/hexane mixtures) to isolate the target compound . Purity is confirmed via ¹H/¹³C NMR spectroscopy (e.g., carbonyl resonance at ~170 ppm) and elemental analysis, with deviations <0.4% for C/H/N content .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., imidazole proton shifts at 7.0–8.5 ppm) and cyclopropane ring integrity (e.g., triplet splitting for adjacent CH₂ groups) .

- IR Spectroscopy : To verify carbonyl stretching frequencies (~1700–1750 cm⁻¹) and imidazole ring vibrations .

- Mass Spectrometry (HRMS) : For molecular ion validation and fragment analysis.

- Elemental Analysis : To ensure stoichiometric agreement between calculated and observed C/H/N ratios .

Q. What intermediates are commonly utilized in the synthesis of this compound derivatives?

Methodological Answer: Critical intermediates include:

- Cyclopropanecarbonyl chloride : Reacts with imidazole to form the core structure.

- Substituted imidazoles : For introducing functional groups (e.g., benzyl, sulfonyl) at the N1 position .

- Protecting groups : Such as FMOC for amino-substituted derivatives to prevent side reactions during coupling .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when analyzing this compound derivatives?

Methodological Answer:

- Software Tools : Use SHELXL for refinement to handle high-resolution or twinned data, leveraging its robust parameterization for bond lengths/angles .

- Visualization : Employ ORTEP-3 to generate thermal ellipsoid plots, identifying disordered regions or misassigned atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and verify hydrogen bonding networks .

Q. How can reaction yields for complex derivatives be optimized under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu systems for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions), noting that Cu(I)/2-pyridonate catalysts enhance aerobic oxidative homocoupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

- In-situ Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry or temperature dynamically .

Q. How to design in-silico molecular docking studies for derivatives targeting enzymes like EGFR?

Methodological Answer:

- Ligand Preparation : Optimize the derivative’s 3D structure using Gaussian09 (DFT/B3LYP) to assign partial charges .

- Docking Software : Use AutoDock Vina to simulate binding poses, focusing on key residues (e.g., EGFR’s ATP-binding pocket Lys745 and Thr790) .

- ADMET Analysis : Predict pharmacokinetics (e.g., logP via Molinspiration) and toxicity (e.g., ProTox-II) to prioritize candidates .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data for structurally similar derivatives?

Methodological Answer:

- Dose-Response Curves : Replicate assays (e.g., cytotoxicity via MTT) across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may explain inconsistent IC₅₀ values .

- Structural Confirmation : Re-examine NMR and X-ray data to confirm stereochemistry or polymorphic forms that alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.